molecular formula C60H78OSn2 B14098513 2-Methanidylpropan-2-ylbenzene;oxygen(2-);tin(4+)

2-Methanidylpropan-2-ylbenzene;oxygen(2-);tin(4+)

Cat. No.: B14098513
M. Wt: 1052.7 g/mol
InChI Key: QEVPQNLXIQMSCY-UHFFFAOYSA-N
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Description

2-Methanidylpropan-2-ylbenzene;oxygen(2-);tin(4+) is a complex organometallic compound that combines organic and inorganic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanidylpropan-2-ylbenzene;oxygen(2-);tin(4+) typically involves the reaction of 2-Methanidylpropan-2-ylbenzene with a tin(IV) reagent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used include diethyl ether and tetrahydrofuran (THF), which help to stabilize the intermediate compounds formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as distillation and recrystallization to obtain the final product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methanidylpropan-2-ylbenzene;oxygen(2-);tin(4+) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various organotin compounds, which can be further utilized in different chemical processes.

Scientific Research Applications

2-Methanidylpropan-2-ylbenzene;oxygen(2-);tin(4+) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-Methanidylpropan-2-ylbenzene;oxygen(2-);tin(4+) involves its interaction with molecular targets such as enzymes and receptors. The tin(IV) center can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved include oxidative stress modulation and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methanidylpropan-2-ylbenzene;oxygen(2-);tin(4+) is unique due to the presence of the tin(IV) center, which imparts distinct chemical and biological properties compared to its magnesium and purely organic counterparts.

Properties

Molecular Formula

C60H78OSn2

Molecular Weight

1052.7 g/mol

IUPAC Name

2-methanidylpropan-2-ylbenzene;oxygen(2-);tin(4+)

InChI

InChI=1S/6C10H13.O.2Sn/c6*1-10(2,3)9-7-5-4-6-8-9;;;/h6*4-8H,1H2,2-3H3;;;/q6*-1;-2;2*+4

InChI Key

QEVPQNLXIQMSCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)([CH2-])C1=CC=CC=C1.CC(C)([CH2-])C1=CC=CC=C1.CC(C)([CH2-])C1=CC=CC=C1.CC(C)([CH2-])C1=CC=CC=C1.CC(C)([CH2-])C1=CC=CC=C1.CC(C)([CH2-])C1=CC=CC=C1.[O-2].[Sn+4].[Sn+4]

Origin of Product

United States

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